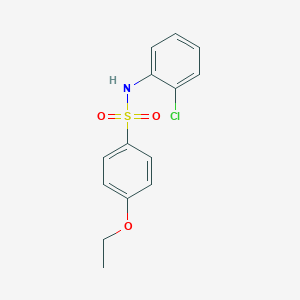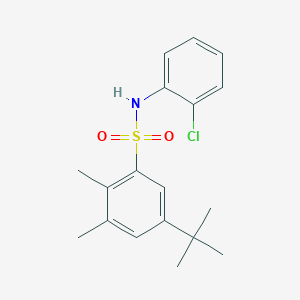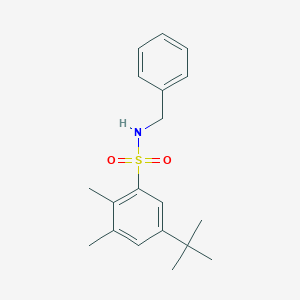
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide and its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide as the final product. The purity of the synthesized N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propriétés
Formule moléculaire |
C14H14ClNO3S |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
Clé InChI |
JSHUEQPPELRPCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)


![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)
